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Compound of Interest

Compound Name: Xylose-5-13C

Cat. No.: B12403728

Get Quote

Executive Summary
In the landscape of metabolic flux analysis (MFA), Xylose-5-13C (D-Xylose labeled at the C5

position) represents a high-fidelity probe for interrogating the non-oxidative Pentose Phosphate

Pathway (PPP) and xylose utilization kinetics. Unlike universally labeled isotopomers (U-13C)

which can create complex spectral overlap, or C1-labeled variants susceptible to

decarboxylation losses in oxidative cycles, the C5 label offers a conserved "anchor" carbon.[1]

This guide details the physicochemical characteristics, metabolic fate logic, and validated

experimental protocols for deploying Xylose-5-13C in microbial and mammalian systems.

Physicochemical Characterization
To utilize Xylose-5-13C effectively, one must account for its specific mass shift and

chromatographic behavior.[1] The C5 label is strategically located on the hydroxymethyl group

(in the open-chain form) or the ring methylene (in pyranose form), making it chemically stable

and distinct in fragmentation.
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Property Specification Technical Note

Chemical Formula

C

C

H

O

One carbon replaced with

C isotope.[1][2][3][4][5][6][7]

Molecular Weight 151.13 g/mol
+1.00335 Da shift from natural

D-Xylose (150.13).[1]

Isotopic Purity
99 atom %

C

Essential to minimize

background noise in M+0

correction.[1]

Solubility ~1250 g/L (20°C, Water)
Highly soluble; prepare stock

solutions in degassed water.[1]

Appearance White crystalline powder
Hygroscopic; store with

desiccant at RT.[1]

Melting Point 144–153 °C
Identical to natural abundance

xylose.[1]

Analytical Signatures (NMR & MS)
NMR Spectroscopy: In

C-NMR, the C5 signal appears as a significantly enhanced singlet (decoupled) or doublet
(coupled) around 61-62 ppm (depending on solvent/anomer), distinct from the anomeric C1
carbons which resonate downfield (~92-97 ppm).[1] This position is critical because it does
not undergo the mutarotation broadening seen at C1.

Mass Spectrometry (GC-MS): Upon derivatization (e.g., with TMS), the mass shift is

localized to fragments containing the C5 backbone. This allows for precise "atom mapping"

during fragmentation analysis, distinguishing the C5 tail from the C1-C4 head.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://www.medchemexpress.com/xylose-13c5.html
https://pubmed.ncbi.nlm.nih.gov/26100076/
https://pdf.benchchem.com/12413/Exploring_Central_Carbon_Metabolism_with_Xylose_4_13C_A_Technical_Guide.pdf
https://www.biorxiv.org/content/10.1101/2023.11.01.565126v1.full.pdf
https://pdf.benchchem.com/12413/Unlocking_Metabolic_Secrets_A_Beginner_s_Guide_to_Xylose_4_13C_in_Metabolic_Flux_Analysis.pdf
https://journals.asm.org/doi/10.1128/jb.00713-12
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Pathways & Flux Logic (The "Why")
The utility of Xylose-5-13C lies in its unique atom transition map.[1] When metabolized, D-

Xylose enters the cell and is isomerized to D-Xylulose, then phosphorylated to D-Xylulose-5-

Phosphate (Xu5P).[1][4][6]

The Conserved C5 "Tail"
In the non-oxidative PPP, Xu5P acts as a carbon donor in the Transketolase (TK) reaction.[8]

Crucially, the C5 position of Xu5P is not involved in the C1-C2 transfer. Instead, it remains part

of the three-carbon fragment that becomes Glyceraldehyde-3-Phosphate (GAP).[1]

Pathway Logic:

Transketolase 1: Xu5P (

) + R5P

S7P (

) + GAP (

).

Transaldolase: S7P (

) + GAP

F6P (

) + E4P.[1][4]

Transketolase 2: Xu5P (

) + E4P

F6P (

) + GAP (

).
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Result: The label from Xylose-5-13C specifically targets the C3 position of trioses (GAP/DHAP)

and the C6 position of hexoses (F6P/G6P).

Pathway Visualization
The following diagram illustrates the atom mapping of the C5 label (indicated in red logic)

through the PPP scrambling reactions.

Legend
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Caption: Atom mapping of Xylose-5-13C. The C5 label (Red) is conserved into the C3 position

of GAP (Yellow) and C6 of F6P (Green), eventually labeling the methyl group of Pyruvate.
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Experimental Workflow: From Culture to
Chromatogram[5][7][10]
This protocol is designed to maximize metabolite recovery and prevent isotopic scrambling

during extraction.[1]

Step 1: Tracer Experiment Design
Medium: Use chemically defined minimal media (e.g., Yeast Nitrogen Base without amino

acids).[1] Complex media (yeast extract) contains unlabeled carbon that will dilute the

isotopic signal.[1]

Tracer Concentration: A 20:80 or 50:50 mixture of [5-13C]Xylose and natural Xylose is often

sufficient for flux modeling, though 100% labeled substrate provides the cleanest MIDA

(Mass Isotopomer Distribution Analysis) spectra for qualitative tracing.

Steady State: Harvest cells during the mid-exponential phase (OD

0.5–1.0) to ensure metabolic steady state [1].[1][6][9]

Step 2: Quenching & Extraction (Critical)
Metabolic turnover occurs in milliseconds.[1] Slow quenching invalidates flux data.[1]

Quenching: Rapidly inject culture broth into -40°C 60% Methanol (ratio 1:4

sample:methanol). This stops enzymatic activity immediately.[1]

Separation: Centrifuge at -10°C (3000 x g, 5 min). Discard supernatant (unless analyzing

extracellular metabolites).[1]

Extraction: Resuspend pellet in boiling ethanol (75%) or chloroform/methanol/water

extraction buffer. Boiling ethanol is preferred for sugar phosphates to denature enzymes

permanently [2].[1]

Step 3: Derivatization for GC-MS
Sugars and sugar phosphates are non-volatile.[1] Two-step derivatization (MOX-TMS) is the

industry standard to prevent ring-opening multiplicity (anomerization).[1]
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Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).[1]

Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.[1]

Protocol:

Dry extract completely under nitrogen flow.[1]

Add 50

L Reagent A.[1] Incubate 90 mins at 30°C. (Locks the linear form, preventing

anomer peaks).

Add 80

L Reagent B.[1] Incubate 30 mins at 37°C. (Silylates hydroxyl groups).

Centrifuge and transfer to GC vial.

Data Interpretation & Flux Calculation[4][5][6][7][8]
[10]
Mass Isotopomer Distribution (MID)
In GC-MS (EI mode), the derivatized metabolites fragment into predictable ions.[1] You must

analyze the Mass Isotopomer Distribution Vector (MDV).[1]

For a metabolite fragment with

carbons:

m0: Unlabeled fraction.[1]

m1: Fraction with one

C (from Xylose-5-13C).[1][3]

Target Fragments for Xylose-5-13C Tracing:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://www.benchchem.com/product/b12403728/docs?utm_src=pdf-body#precision-metabolic-tracing-with-xylose-5-13c-a-technical-guide
https://isotope.com/carbohydrates/d-xylose-u-13c5-clm-6140-1
https://pubmed.ncbi.nlm.nih.gov/26100076/
https://www.benchchem.com/product/b12403728/docs?utm_src=pdf-body#precision-metabolic-tracing-with-xylose-5-13c-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolite (TMS)
Target Fragment
(m/z)

Carbon Skeleton
Expected Labeling
(from Xyl-5-13C)

Pyruvate m/z 174 C1-C3 M+1 (at C3 methyl)

Alanine m/z 218 C1-C3 M+1 (at C3)

GAP / DHAP m/z 357 C1-C3 M+1 (at C3)

Glutamate m/z 432 C1-C5
Complex (via TCA

cycle)

Calculation Logic
To calculate the fractional enrichment (

):

Where

is the abundance of the isotopologue with

labeled carbons.[4][10]

Correction: Raw MS data must be corrected for the natural abundance of isotopes (C, H, O, Si)

in the derivatizing groups using a correction matrix algorithm [3].
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Metabolic Engineering. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. isotope.com [isotope.com]

2. medchemexpress.com [medchemexpress.com]

3. (13)C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing
Geobacillus strain LC300 - PubMed [pubmed.ncbi.nlm.nih.gov]

4. pdf.benchchem.com [pdf.benchchem.com]

5. biorxiv.org [biorxiv.org]

6. pdf.benchchem.com [pdf.benchchem.com]

7. journals.asm.org [journals.asm.org]

8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway
- PMC [pmc.ncbi.nlm.nih.gov]

9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

10. Xylose (CAS 58-86-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

11. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces
cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Precision Metabolic Tracing with Xylose-5-13C: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403728/docs#precision-metabolic-tracing-with-
xylose-5-13c-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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